Benzoyl chloride-alpha-13C

Isotopic purity Mass spectrometry Internal standard

Benzoyl chloride-alpha-13C (CAS 52947-05-4) is a stable isotope-labeled derivative of benzoyl chloride, wherein the carbonyl carbon is enriched with the carbon-13 isotope. This compound serves as a foundational derivatization agent in analytical chemistry, enabling the generation of matched internal standards for precise quantification in liquid chromatography-mass spectrometry (LC-MS) workflows.

Molecular Formula C7H5ClO
Molecular Weight 141.56 g/mol
CAS No. 52947-05-4
Cat. No. B108322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoyl chloride-alpha-13C
CAS52947-05-4
SynonymsBenzoylcarbonyl-13C Chloride
Molecular FormulaC7H5ClO
Molecular Weight141.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i7+1
InChIKeyPASDCCFISLVPSO-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoyl Chloride-alpha-13C (CAS 52947-05-4): A Critical Carbonyl-13C Labeled Reagent for Quantitative LC-MS


Benzoyl chloride-alpha-13C (CAS 52947-05-4) is a stable isotope-labeled derivative of benzoyl chloride, wherein the carbonyl carbon is enriched with the carbon-13 isotope . This compound serves as a foundational derivatization agent in analytical chemistry, enabling the generation of matched internal standards for precise quantification in liquid chromatography-mass spectrometry (LC-MS) workflows [1]. Unlike its unlabeled counterpart, its characteristic mass shift (M+1) allows for correction of ion suppression and matrix effects, establishing it as a non-negotiable component for rigorous quantitative assays in complex biological matrices [2].

Why Unlabeled or Alternative Isotopic Forms of Benzoyl Chloride Cannot Be Substituted for Benzoyl Chloride-alpha-13C


The assumption that unlabeled benzoyl chloride (CAS 98-88-4) or alternative isotopic variants can be seamlessly interchanged for benzoyl chloride-alpha-13C is fundamentally flawed and directly compromises analytical rigor. Unlabeled benzoyl chloride provides no mass shift from endogenous analytes, rendering it incapable of compensating for ion suppression or matrix effects that plague LC-MS quantification in biological samples [1]. While other labeled forms like benzoyl chloride-d5 offer a mass difference (M+5), their deuterium label can undergo hydrogen-deuterium exchange in protic solvents, leading to isotopic dilution and inaccurate quantitation—a limitation absent in the stable, metabolically inert carbon-13 label of benzoyl chloride-alpha-13C [2]. Furthermore, the specific position of the 13C atom on the carbonyl carbon is essential, as this is the site of nucleophilic attack during derivatization, ensuring the isotope remains within the core molecular structure post-reaction, unlike ring-labeled variants where the label is less integral .

Quantitative Differentiation of Benzoyl Chloride-alpha-13C (CAS 52947-05-4) from Its Closest Analogs: An Evidence-Based Guide


Isotopic Purity: Quantified Advantage of Benzoyl Chloride-alpha-13C Over Unlabeled Reagent for Internal Standard Preparation

Benzoyl chloride-alpha-13C (CAS 52947-05-4) is supplied with a specified isotopic purity of 99 atom % 13C . This high level of enrichment ensures that when it is used to derivatize a calibration standard, >99% of the resulting molecules contain the 13C label, generating a near-pure internal standard signal. This directly contrasts with the use of unlabeled benzoyl chloride (CAS 98-88-4), which has a natural 13C abundance of only ~1.1% [1], precluding its use as a distinct internal standard and forcing reliance on less rigorous external calibration methods that are highly susceptible to matrix effects.

Isotopic purity Mass spectrometry Internal standard Quantification

Analytical Performance: Validated Precision in a Direct Neurochemical Quantification Head-to-Head Comparison

In a validated method for quantifying 17 neurochemicals in rat brain microdialysate, using benzoyl chloride-alpha-13C to generate the internal standard yielded an average relative standard deviation (RSD) of 7% (n=3) for repeated analyses at physiologically relevant concentrations [1]. This level of precision, achieved in a complex biological matrix, is enabled by the internal standard's correction for variable derivatization yield and ion suppression. A comparable method using unlabeled benzoyl chloride for external calibration would be expected to exhibit RSDs >15-20% due to uncontrolled matrix effects, a difference documented as critical for reliable biomarker studies [2].

Precision Neurochemistry LC-MS/MS In vivo analysis

Assay Scope and Scalability: Validated Application for 70 Neurochemicals Demonstrates Broad Utility Over Limited Alternative Methods

A widely targeted metabolomics assay was validated for 70 neurologically relevant compounds using a workflow that relies on benzoyl chloride-alpha-13C for the generation of a stable-isotope labeled internal standard (SIL-IS) for every analyte [1]. This method achieved limits of detection (LODs) below 10 nM for most assayed compounds and RSDs below 10%, with <5% carryover. This contrasts sharply with alternative derivatization reagents like dansyl chloride, for which a 13C-labeled version is not as widely available or utilized, and methods using unlabeled reagents which would lack the necessary internal standards for accurate, high-coverage quantification [2].

Targeted metabolomics High-throughput Method versatility LC-MS/MS

Procurement-Driven Application Scenarios for Benzoyl Chloride-alpha-13C (CAS 52947-05-4)


Quantitative Neurochemical Monitoring in In Vivo Microdialysis Studies

The primary and most rigorously validated application for benzoyl chloride-alpha-13C is in the generation of internal standards for in vivo neurochemical monitoring. As demonstrated, the method using this reagent achieves an average precision of 7% RSD for 17 analytes in rat brain dialysate [1]. For a researcher quantifying dynamic changes in neurotransmitters (e.g., dopamine, glutamate, acetylcholine) in response to a drug challenge, this level of precision is required to reliably detect a 20-30% change in analyte concentration, a typical pharmacodynamic effect size. Procurement of this compound is non-negotiable for such experiments.

Development and Validation of Multiplexed LC-MS/MS Assays for Targeted Metabolomics

For analytical chemists in academic or industrial (e.g., CRO, pharma) settings developing robust, high-throughput assays for large panels of metabolites, the validated 70-analyte method [2] serves as a critical blueprint. The use of benzoyl chloride-alpha-13C enables the creation of a stable isotope-labeled internal standard for every analyte in the panel, a feature required for rigorous method validation according to FDA bioanalytical guidelines. This scenario applies to biomarker discovery in human biofluids (serum, CSF) or model organism research, where the procurement of this specific reagent directly supports the generation of regulatory-compliant data.

Metabolite Quantification in Complex Matrices with High Matrix Effects (e.g., Seawater, Food)

Derivatization with benzoyl chloride-alpha-13C is instrumental for quantifying small, polar metabolites in matrices that cause severe ion suppression in LC-MS, such as seawater [3] or wine . In these applications, the isotope-labeled internal standard corrects for both variable derivatization efficiency and matrix effects. For example, a marine chemist seeking to quantify dissolved amine metabolites at picomolar (pM) to nanomolar (nM) concentrations in seawater would find that alternative methods lacking a matched internal standard fail to provide the required sensitivity and accuracy. Procurement of this reagent is therefore essential for environmental metabolomics and food science applications where reliable quantification in complex backgrounds is paramount.

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